Ethyl 4-(nonanoylamino)benzoate
Description
Ethyl 4-(nonanoylamino)benzoate is a benzoic acid derivative featuring a para-substituted nonanoylamino group (a nine-carbon acyl chain attached via an amide bond) and an ethyl ester moiety.
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 4-(nonanoylamino)benzoate |
InChI |
InChI=1S/C18H27NO3/c1-3-5-6-7-8-9-10-17(20)19-16-13-11-15(12-14-16)18(21)22-4-2/h11-14H,3-10H2,1-2H3,(H,19,20) |
InChI Key |
BIDDZKOGDAXJEK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The para-substituted ethyl benzoate scaffold is highly versatile. Key analogues include:
Key Observations :
- Chain Length: Ethyl 4-(nonanoylamino)benzoate’s nonanoyl group imparts significant hydrophobicity compared to shorter chains (e.g., butylamino in ) or polar groups (dimethylamino in ). This affects solubility—longer chains enhance lipophilicity, making it suitable for lipid-based formulations or surfactants.
- Sulfonamide derivatives (e.g., SABA1 in ) exhibit antimicrobial properties, suggesting this compound could be modified for similar applications.
Physical and Chemical Properties
Spectroscopic Data :
- NMR: Ethyl 4-(dimethylamino)benzoate shows distinct aromatic protons (δ 6.5–8.0 ppm) and dimethylamino singlet (δ 2.8–3.2 ppm) . Nonanoylamino derivatives would exhibit alkyl chain signals (δ 0.8–1.5 ppm) and amide NH (δ 5–6 ppm).
- IR : Amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
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